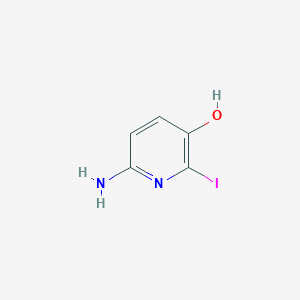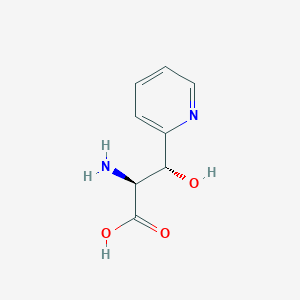
6-Amino-2-iodopyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-iodopyridin-3-ol: is a heterocyclic organic compound with the molecular formula C5H5IN2O . This compound is characterized by the presence of an amino group at the 6th position, an iodine atom at the 2nd position, and a hydroxyl group at the 3rd position of the pyridine ring. It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-iodopyridin-3-ol can be achieved through various synthetic routes. One common method involves the iodination of 2-amino-3-hydroxypyridine. The reaction typically uses iodine and a suitable oxidizing agent such as silver sulfate in ethanol to introduce the iodine atom at the 2nd position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of whole cells of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives has been explored as a promising method for the preparation of various hydroxylated pyridines .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Amino-2-iodopyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as potassium t-butoxide or cesium t-butoxide.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like potassium t-butoxide, cesium t-butoxide, and triethylamine are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the substituent introduced.
Oxidation Reactions: Products include pyridones or other oxidized derivatives.
Reduction Reactions: Products include reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-iodopyridin-3-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a ligand in biochemical assays.
Industry: It is used in the production of dyes, industrial solvents, and herbicides.
Wirkmechanismus
The mechanism of action of 6-Amino-2-iodopyridin-3-ol involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s iodine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-2-iodopyridin-3-ol
- 5-Iodopyridin-3-ol
- 2-Chloro-6-iodopyridin-3-ol
Comparison: 6-Amino-2-iodopyridin-3-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. For example, the presence of the amino group at the 6th position and the iodine atom at the 2nd position makes it more reactive in substitution reactions compared to its analogs .
Eigenschaften
Molekularformel |
C5H5IN2O |
|---|---|
Molekulargewicht |
236.01 g/mol |
IUPAC-Name |
6-amino-2-iodopyridin-3-ol |
InChI |
InChI=1S/C5H5IN2O/c6-5-3(9)1-2-4(7)8-5/h1-2,9H,(H2,7,8) |
InChI-Schlüssel |
JNQBDUJHXQCTIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1O)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B12844689.png)

![2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine](/img/structure/B12844703.png)
![6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B12844711.png)
![2,6-Diiodo-dithieno[3,2-b;2',3'-d]thiophene](/img/structure/B12844714.png)
![Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate](/img/structure/B12844719.png)
![4-[4-(8-Chloro-5,6-Dihydrobenzo[b][1]Benzothiepin-6-ylPiperazin-1-Yl]-1-(4-Fluorophenyl)Butan-1-One Dihydrochloride](/img/structure/B12844725.png)
![4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12844733.png)
